2,2-Diphenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Building Block for Peptide Synthesis

2,2-Diphenylglycine (also known as alpha,alpha-diphenylglycine) finds its primary application in scientific research as a building block for peptide synthesis. Its unique structure, featuring two phenyl groups attached to the central carbon atom, introduces steric hindrance and modifies the conformational properties of the resulting peptide compared to using natural amino acids []. This alteration can be beneficial for researchers studying various aspects of peptide structure and function.

Here are some specific examples of how 2,2-diphenylglycine is used in peptide synthesis:

- Studying protein folding and stability: By incorporating 2,2-diphenylglycine into specific positions within a peptide chain, researchers can probe the role of side chain interactions and steric effects in protein folding and stability [].

- Designing novel peptide-based drugs: The modified conformational properties of peptides containing 2,2-diphenylglycine can be exploited to develop drugs with improved cell permeability, target binding affinity, and overall efficacy [].

- Investigating protein-protein interactions: Researchers can use peptides containing 2,2-diphenylglycine to study how proteins interact with each other by analyzing the influence of this amino acid on binding affinity and specificity [].

Other Potential Applications in Research

While peptide synthesis remains the primary application of 2,2-diphenylglycine in research, there are ongoing investigations into its potential uses in other areas:

- Modeling of peptaibols: Peptaibols are a class of naturally occurring antimicrobial peptides. Researchers are exploring the use of 2,2-diphenylglycine as a model system to understand the structural and functional properties of these peptides.

- Material science applications: The unique properties of 2,2-diphenylglycine may be valuable in developing new materials with specific functionalities, such as self-assembling structures or organic electronics.

Origin and Significance

2,2-Diphenylglycine is not found naturally but is synthesized in laboratories. Its significance lies in its ability to participate in amination reactions, which are crucial for creating new carbon-nitrogen bonds (C-N) – a fundamental step in the synthesis of various organic molecules, including pharmaceuticals [, ].

Molecular Structure Analysis

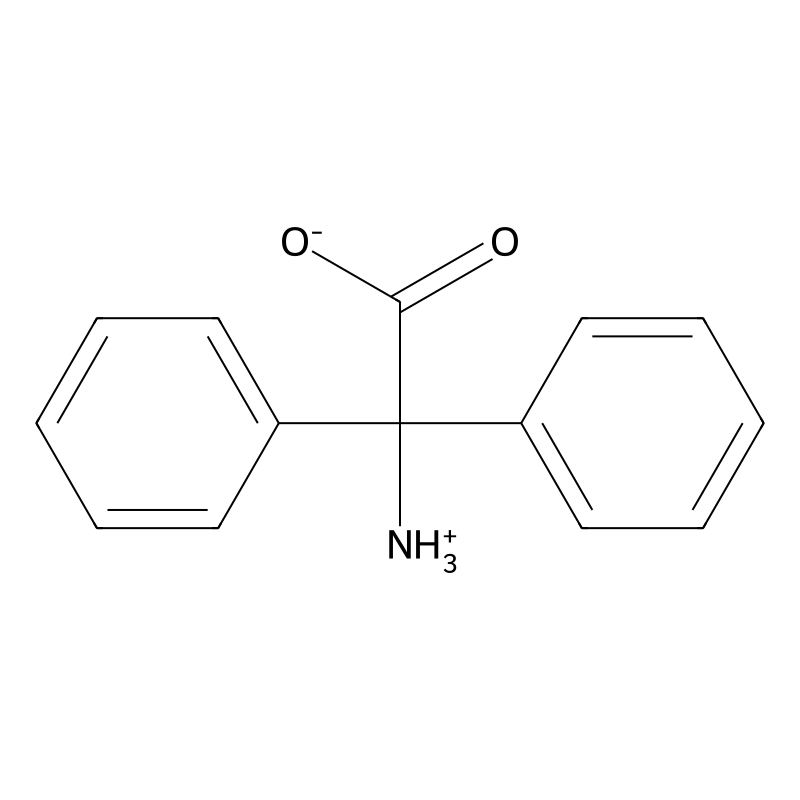

2,2-Diphenylglycine possesses a central carbon atom bonded to two phenyl groups, an amino group (NH₂), and a carboxylic acid group (COOH). The two phenyl rings attached to the central carbon create a sterically hindered environment, impacting its reactivity compared to glycine (the natural amino acid with two hydrogens instead of phenyl groups).

Key Features:

- Central carbon (Cα) with tetrahedral geometry.

- Two bulky phenyl groups attached to Cα, causing steric hindrance.

- Amino group and carboxylic acid group on the same carbon, making it a zwitterion at physiological pH.

Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing 2,2-diphenylglycine. A common approach involves the reaction of benzaldehyde (C₆H₅CHO) with hippuric acid (C₆H₅CH₂C(O)NH₂) in the presence of a dehydrating agent like acetic anhydride [(CH₃CO)₂O] [].

Balanced Chemical Equation:

C₆H₅CHO + C₆H₅CH₂C(O)NH₂ + [(CH₃CO)₂O] → Ph₂NCH₂COOH + CH₃COOH + CH₃COOCH₃

Decomposition

Under high temperatures, 2,2-diphenylglycine can decompose to release carbon dioxide (CO₂) and other organic fragments. The exact decomposition pathway depends on the reaction conditions.

Amination Reactions

2,2-Diphenylglycine serves as a valuable intermediate in amination reactions. It reacts with various carbonyl compounds (compounds containing a C=O group) to form new C-N bonds. The resulting product can then be further manipulated to obtain desired organic molecules [].

Example (Eschweiler-Clarke reaction):

Ph₂NCH₂COOH + R₂C=O → Ph₂NCH₂C(O)R + H₂O (where R is an organic group)

Physical and Chemical Properties

- Amination Reactions: It acts as a reagent to introduce amine groups into organic molecules, facilitating the synthesis of more complex compounds.

- Formation of Ligands: The compound can participate in forming ligands for catalysis, enhancing the reactivity and selectivity of various chemical processes .

- Dehydration Reactions: Under specific conditions, it can undergo dehydration to yield derivatives that may exhibit different biological activities .

The biological significance of 2,2-Diphenylglycine is notable:

- Anticonvulsant Activity: Its derivatives have demonstrated efficacy in treating seizures, indicating potential therapeutic applications in neurology.

- Analgesic Properties: Some studies suggest that it may have pain-relieving effects, making it a candidate for further research in pain management therapies .

Several methods exist for synthesizing 2,2-Diphenylglycine:

- Direct Amination: This method involves the reaction of phenylacetaldehyde with ammonia or primary amines under acidic conditions to yield 2,2-Diphenylglycine.

- From Glycine Derivatives: Another approach includes modifying glycine derivatives through electrophilic aromatic substitution reactions to introduce phenyl groups at the alpha position .

- Utilization of Catalysts: Catalytic systems can enhance yields and selectivity during synthesis, particularly in amination reactions .

The applications of 2,2-Diphenylglycine span various fields:

- Pharmaceutical Industry: Used as an intermediate in synthesizing drugs with anticonvulsant and analgesic properties.

- Organic Synthesis: Functions as a building block for creating more complex organic molecules.

- Research: Employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2,2-Diphenylglycine often focus on its role as a ligand or intermediate:

- Ligand Interactions: Research has shown that it can form complexes with metal ions, which may enhance catalytic processes.

- Biological Interactions: Studies on its derivatives reveal interactions with neurotransmitter systems, suggesting mechanisms for its anticonvulsant activity .

Several compounds share structural or functional similarities with 2,2-Diphenylglycine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenylalanine | Contains an additional carbon atom; used in peptide synthesis. | |

| Phenylglycine | Simpler structure; often used in amino acid synthesis. | |

| N,N-Diphenylglycine | Similar structure; used in similar applications but differs in nitrogen placement. |

Uniqueness of 2,2-Diphenylglycine

What sets 2,2-Diphenylglycine apart from these compounds is its specific arrangement of phenyl groups at the alpha position relative to the amino group. This unique configuration contributes to its distinct biological activities and reactivity patterns in synthetic chemistry. Moreover, its role as an intermediate in drug synthesis underscores its importance in medicinal chemistry .